N-Ethyl-5-fluoro-N-(o-tolyl)thiophene-2-sulfonamide
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Overview
Description
N~2~-ETHYL-5-FLUORO-N~2~-(2-METHYLPHENYL)-2-THIOPHENESULFONAMIDE is a synthetic organic compound belonging to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ETHYL-5-FLUORO-N~2~-(2-METHYLPHENYL)-2-THIOPHENESULFONAMIDE typically involves multiple steps, including the formation of the thiophene ring, introduction of the fluorine atom, and sulfonamide formation. One common synthetic route is as follows:
Thiophene Ring Formation: The thiophene ring can be synthesized through the reaction of 2-bromo-5-fluorothiophene with ethyl magnesium bromide under anhydrous conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The final step involves the reaction of the fluorinated thiophene with 2-methylphenylamine and sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N2-ETHYL-5-FLUORO-N~2~-(2-METHYLPHENYL)-2-THIOPHENESULFONAMIDE may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-ETHYL-5-FLUORO-N~2~-(2-METHYLPHENYL)-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~2~-ETHYL-5-FLUORO-N~2~-(2-METHYLPHENYL)-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N2-ETHYL-5-FLUORO-N~2~-(2-METHYLPHENYL)-2-THIOPHENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorine atom enhances binding affinity and specificity, while the thiophene ring contributes to the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
- N~2~-METHYL-5-FLUORO-N~2~-(2-METHYLPHENYL)-2-THIOPHENESULFONAMIDE
- N~2~-ETHYL-5-CHLORO-N~2~-(2-METHYLPHENYL)-2-THIOPHENESULFONAMIDE
- N~2~-ETHYL-5-FLUORO-N~2~-(2-ETHYLPHENYL)-2-THIOPHENESULFONAMIDE
Uniqueness
N~2~-ETHYL-5-FLUORO-N~2~-(2-METHYLPHENYL)-2-THIOPHENESULFONAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14FNO2S2 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-N-(2-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H14FNO2S2/c1-3-15(11-7-5-4-6-10(11)2)19(16,17)13-9-8-12(14)18-13/h4-9H,3H2,1-2H3 |
InChI Key |
ZQEAXLILBPKXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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